benzo[h]quinoline-2-carboxylic acid
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Overview
Description
Benzo[h]quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 and nanostructured titanium dioxide are preferred for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of various substituted benzo[h]quinoline derivatives.
Scientific Research Applications
Benzo[h]quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and in the study of enzyme interactions.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[h]quinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Benzo[h]quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid, 8-hydroxyquinoline, and 2-methylquinoline. While all these compounds share the quinoline core structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position . This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
List of Similar Compounds
- Quinoline-2-carboxylic acid
- 8-Hydroxyquinoline
- 2-Methylquinoline
- 4-Hydroxyquinoline
Properties
CAS No. |
65714-32-1 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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